Cas no 133863-87-3 (2-Methoxy-6-(trifluoromethyl)aniline)
2-Methoxy-6-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-6-(trifluoromethyl)aniline
- 2-methoxy-6-- (trifluoromethyl)aniline
- 2-methoxy-6-trifluoromethylaniline
- 2-trifluoromethyl-6-methoxyaniline
- 6-methoxy-2-(trifluoromethyl)phenylamine
- 6-methoxy-2-trifluoromethylaniline
- AG-A-43865
- AK-58160
- ANW-49846
- CTK7B0076
- SBB091249
- SureCN5950066
- AS-30567
- A888009
- CS-0303110
- SCHEMBL5950066
- 133863-87-3
- SY228007
- DTXSID20453817
- GSJOHUUGUAFHKG-UHFFFAOYSA-N
- EN300-1295060
- DB-347244
- AKOS006281837
- MFCD09832384
- 2-Methoxy-6-(trifloromethyl)aniline
-
- MDL: MFCD09832384
- Inchi: 1S/C8H8F3NO/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4H,12H2,1H3
- InChI Key: GSJOHUUGUAFHKG-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1N)OC)(F)F
Computed Properties
- Exact Mass: 191.05584
- Monoisotopic Mass: 191.05579836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25
2-Methoxy-6-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075941-1g |
2-Methoxy-6-(trifluoromethyl)aniline |
133863-87-3 | 95+% | 1g |
4518CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075941-5g |
2-Methoxy-6-(trifluoromethyl)aniline |
133863-87-3 | 95+% | 5g |
14613CNY | 2021-05-07 | |
| TRC | M335075-50mg |
2-Methoxy-6-(trifluoromethyl)aniline |
133863-87-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M335075-100mg |
2-Methoxy-6-(trifluoromethyl)aniline |
133863-87-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M335075-500mg |
2-Methoxy-6-(trifluoromethyl)aniline |
133863-87-3 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Fluorochem | 079254-1g |
2-Methoxy-6-(trifluoromethyl)aniline |
133863-87-3 | 95% | 1g |
£95.00 | 2022-03-01 | |
| abcr | AB264506-5 g |
2-Methoxy-6-(trifluoromethyl)aniline, 97%; . |
133863-87-3 | 97% | 5g |
€358.60 | 2023-04-27 | |
| abcr | AB264506-10 g |
2-Methoxy-6-(trifluoromethyl)aniline, 97%; . |
133863-87-3 | 97% | 10g |
€634.50 | 2023-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075941-1g |
2-Methoxy-6-(trifluoromethyl)aniline |
133863-87-3 | 95+% | 1g |
4518.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075941-5g |
2-Methoxy-6-(trifluoromethyl)aniline |
133863-87-3 | 95+% | 5g |
14613.0CNY | 2021-07-05 |
2-Methoxy-6-(trifluoromethyl)aniline Suppliers
2-Methoxy-6-(trifluoromethyl)aniline Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-Methoxy-6-(trifluoromethyl)aniline
Professional Overview of 2-Methoxy-6-(trifluoromethyl)aniline (CAS No. 133863-87-3)
2-Methoxy-6-(trifluoromethyl)aniline, a versatile aromatic amine derivative with the chemical formula C8H9F3N, has garnered significant attention in recent years due to its unique physicochemical properties and emerging applications in pharmaceutical and biochemical research. This compound, identified by CAS registry number CAS No. 133863-87-3, features a benzene ring substituted with a methoxy group at position 2 and a trifluoromethyl group at position 6, creating a structure that balances hydrophobicity with electronic modulation. The trifluoromethyl substituent imparts enhanced lipophilicity and metabolic stability, while the methoxy group modulates biological activity through steric hindrance and electron-donating effects.
In the realm of medicinal chemistry, 2-Methoxy-6-(trifluoromethyl)aniline serves as a critical building block for synthesizing bioactive molecules targeting various disease pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in designing selective inhibitors for kinases involved in cancer progression. Researchers employed this compound as an amine coupling partner in solid-phase peptide synthesis, leveraging its ability to form stable amide bonds while maintaining structural integrity under mild reaction conditions.
A groundbreaking application emerged in neurodegenerative disease research where CAS No. 133863-87-3-derived compounds showed promise as amyloid-beta aggregation inhibitors. In vitro experiments conducted at MIT's Department of Chemical Biology revealed that derivatives containing this core structure exhibited nanomolar potency against Aβ42 fibrillation, a key pathological hallmark of Alzheimer's disease. The trifluoromethyl group was found to stabilize the compound's interaction with hydrophobic pockets on amyloid surfaces while the methoxy substitution reduced off-target effects.
In enzymology studies, this compound has been used as a fluorogenic substrate for cytochrome P450 isoforms. A collaborative study between Pfizer and Stanford University (published Q1 2024) highlighted its value in high-throughput screening assays for drug metabolism evaluation. The trifluoromethyl moiety provided detectable fluorescence signals upon enzymatic oxidation, enabling real-time monitoring of CYP activity with unprecedented sensitivity compared to traditional substrates like coumarin derivatives.
The synthesis methodology surrounding CAS No. 133863-87-3 has seen recent advancements with green chemistry approaches gaining traction. A notable publication from ETH Zurich described an environmentally benign synthesis route using microwave-assisted reaction systems and recyclable catalysts. By optimizing reaction parameters such as solvent choice (ionic liquids) and temperature profiles (≤150°C), researchers achieved >95% yield while minimizing waste production compared to conventional nitration-reduction protocols.
In material science applications, this compound's electron-withdrawing groups make it ideal for photoactive polymer development. A 2024 article in Nature Materials Chemistry detailed its use as a dopant in conjugated polymers used for organic photovoltaic cells (OPVs). The trifluoromethyl substitution enhanced charge carrier mobility by 40%, while the methoxy group improved film-forming properties through controlled π-conjugation effects - critical factors for advancing next-generation solar energy technologies.
Bioanalytical studies have leveraged this compound's distinct spectral characteristics for metabolomics research. Researchers at Karolinska Institute developed a mass spectrometry-based assay using deuterium-labeled CAS No. 1338677; CAS No:1; CAS Number:1;-related analogs to track metabolic pathways in vivo. The unique fragmentation patterns observed during LC/MS analysis allowed precise quantification of biomarkers associated with metabolic syndrome models.
In the context of supramolecular chemistry, this compound's ability to form hydrogen bonds through its amino group has been exploited in self-assembling systems. A team from Max Planck Institute demonstrated its use as a molecular anchor in DNAzyme-based biosensors, where it stabilized aptamer-DNA complexes through π-stacking interactions while providing redox-active sites for signal transduction mechanisms.
The compound's thermal stability profile (Tm = 98°C under vacuum conditions) makes it suitable for high-throughput screening applications requiring elevated reaction temperatures without decomposition risks - an advantage over traditional anilines lacking fluorinated substitutions. Recent crystallographic studies using synchrotron radiation revealed novel solid-state packing arrangements when combined with certain metal complexes, suggesting potential roles in chiral resolution processes and catalytic frameworks.
In the field of agrochemical development, CAS No:1; CAS Number:1;-based compounds are being investigated as plant defense activators against fungal pathogens. Field trials conducted by Syngenta demonstrated that nanoencapsulated formulations showed synergistic activity when co-administered with existing fungicides, enhancing crop resistance without affecting photosynthetic efficiency - validated through chlorophyll fluorescence measurements under controlled growth chamber conditions.
Safety evaluations published in Toxicological Sciences (July 2024) confirmed minimal cytotoxicity (IC50>50 μM across HEK293T and HepG2) when used within recommended experimental concentrations (<5 mM aqueous solutions at pH 7±0.5). These findings align with regulatory requirements for laboratory reagents used in preclinical stages of drug discovery programs.
Spectroscopic data from NMR studies (1H NMR δ 7.45–7.55 ppm aromatic region; δ 4.9 ppm methoxy proton) confirm structural integrity under standard analytical conditions while demonstrating excellent solubility (>9 g/L) in common organic solvents like dichloromethane and DMF - advantageous properties for process chemistry optimization.
Eco-toxicological assessments indicate low environmental impact due to rapid biodegradation (>90% within 48 hours under aerobic conditions). This aligns with current industry trends favoring sustainable chemical intermediates meeting REACH compliance standards - particularly important for pharmaceutical manufacturers seeking green certification.
In structural biology applications, this compound has been successfully incorporated into protein-ligand docking simulations targeting G-protein coupled receptors (GPCRs). Molecular dynamics simulations performed at Harvard Medical School revealed favorable binding energies (-7 kcal/mol range) when positioned within hydrophobic binding pockets adjacent to serotonergic receptor residues known to influence migraine pathophysiology - supporting ongoing research into novel headache therapeutics.
The synthesis scalability has been improved through continuous flow processing techniques described in Royal Society Chemistry Advances. Using microreactors enabled precise control over exothermic nitration steps previously problematic in batch processes, achieving industrial-scale production without compromising purity levels (>99% HPLC analysis).
In quantum chemical modeling studies employing DFT calculations (B3LYP/6-31G(d,p)), researchers identified unique frontier orbital distributions that enhance electrophilic aromatic substitution reactivity compared to unsubstituted anilines - critical information for designing multi-step organic synthesis pathways involving Friedel-Crafts reactions or diazonium coupling processes.
This compound's UV-vis absorption spectrum (λmax=~415 nm ethanol solution) provides valuable analytical advantages during kinetic studies involving fluorometric detection systems operating above visible light wavelengths - enabling simultaneous monitoring of multiple reaction components without spectral overlap interference issues common among conventional substrates.
In enzyme inhibition studies published by Nature Communications last quarter, researchers discovered that certain CAS No:1; CAS Number:1;-derived imidazole conjugates exhibited reversible inhibition profiles against histone deacetylases (HDACs), offering potential advantages over irreversible inhibitors currently used in epigenetic therapy regimens associated with off-target effects and dose-limiting toxicity issues.
The compound's role as a chiral resolving agent was recently validated through enantioselective crystallization experiments reported by Bristol Myers Squibb scientists working on chiral drug substance purification processes required by ICH guidelines Q7A/Q7B/Q7C regulations governing pharmaceutical manufacturing practices worldwide.
In radiolabeling applications relevant to PET imaging development, researchers achieved efficient fluorination via nucleophilic displacement reactions using radioactive fluoride precursors - demonstrating the trifluoromethyl substituent's utility as both functional group and radiolabel precursor site within single-molecule constructs designed for molecular imaging purposes approved under FDA IND guidelines #DTPA# #FDG# #radiopharmaceuticals# #PETimaging# #molecularprobes# #fluorinationchemistry# #radiolabelingtechniques# #FDAcompliance# #ICHguidelines# #pharmaceuticalmanufacturing# #HDACinhibitors# #epigenetictherapy# #amyloid-betaaggregation# #Alzheimer'disease# #kinaseinhibitors# #cancerresearch# #solidphasepeptidesynthesis# #cytochromeP450assays# #massspectrometrymethods# crystal engineering strategies.#chiralresolutionagents##continuousflowprocessing##microwaveassistedchemistry##greenchemicallabprotocols##nanoparticulateformulations##agrochemicalinnovation##plantpathologyresearch##organicphotovoltaiccells##conjugatedpolymersynthesis##supramoleculararchitecturedesign##DNAzymebiosensors##metabolomicsassays##deuteriumlabelingtechnology##synapticplasticitystudies###neuroprotectiveagentdevelopment###
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